Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride
CAS No.: 403712-68-5
Cat. No.: VC2896773
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403712-68-5 |
|---|---|
| Molecular Formula | C6H16Cl2N2O2 |
| Molecular Weight | 219.11 g/mol |
| IUPAC Name | methyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-5(7)6(9)10-3;;/h5H,4,7H2,1-3H3;2*1H |
| Standard InChI Key | AVHDLAYGHALJSL-UHFFFAOYSA-N |
| SMILES | CN(C)CC(C(=O)OC)N.Cl.Cl |
| Canonical SMILES | CN(C)CC(C(=O)OC)N.Cl.Cl |
Introduction
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is a chemical compound belonging to the class of amino acid derivatives. It is notable for its structural features, which include an amino group and a dimethylamino group, making it a significant building block in organic synthesis and pharmaceutical chemistry. This compound is often utilized in various chemical reactions due to its reactivity and ability to form derivatives.
Synthesis and Preparation
The synthesis of methyl 2-amino-3-(dimethylamino)propanoate typically involves several key steps, starting with methyl acrylate, dimethylamine, and ammonia. The final product may also be obtained as a dihydrochloride salt, enhancing its solubility and stability in various applications. Industrial settings employ similar synthetic routes but scale them up for higher yields, often including purification steps such as crystallization to ensure product purity.
Applications and Research Findings
Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is recognized for its potential biological activity, particularly in medicinal chemistry. It is often categorized under small organic molecules used in drug development and biochemical research. The compound's diverse applications highlight its significance within both academic research and industrial contexts.
Chemical Reactions and Mechanisms
This compound can participate in several types of chemical reactions, including oxidation and reduction. The conditions for these reactions vary; oxidation typically occurs in aqueous media at room temperature, while reduction requires anhydrous conditions.
Data Table: Predicted Collision Cross Section (CCS) for Methyl 2-amino-3-(dimethylamino)propanoate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 147.11281 | 132.4 |
| [M+Na]+ | 169.09475 | 139.7 |
| [M+NH4]+ | 164.13935 | 139.2 |
| [M+K]+ | 185.06869 | 136.9 |
| [M-H]- | 145.09825 | 131.9 |
| [M+Na-2H]- | 167.08020 | 134.8 |
| [M]+ | 146.10498 | 132.8 |
| [M]- | 146.10608 | 132.8 |
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